molecular formula C4H4I2N2 B1347217 2,5-Diiodo-1-methylimidazole CAS No. 86026-81-5

2,5-Diiodo-1-methylimidazole

Cat. No. B1347217
CAS RN: 86026-81-5
M. Wt: 333.9 g/mol
InChI Key: SZYKHAFVWJNSQU-UHFFFAOYSA-N
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Description

2,5-Diiodo-1-methylimidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of iodine atoms at the 2 and 5 positions, along with a methyl group at the 1 position, distinguishes this compound and can potentially influence its reactivity and physical properties. Although the provided papers do not directly discuss 2,5-Diiodo-1-methylimidazole, they offer insights into the synthesis, reactivity, and properties of related imidazole derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of suitable precursors under conditions that facilitate ring closure. For instance, the synthesis of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives was achieved by reacting 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones, followed by further reactions with nitrones and dimethyl acetylene-dicarboxylate (DMAD) . Similarly, the synthesis of 1-methyl-2,4,5-trinitroimidazole involved the nitration of 1-methyl-/1-carboethoxy-(2,4,5-triiodoimidazole) with fuming nitric acid . These methods suggest that the synthesis of 2,5-Diiodo-1-methylimidazole could potentially involve halogenation of an imidazole precursor followed by methylation at the nitrogen atom.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectral data such as IR, (1)H- and (13)C-NMR, and sometimes X-ray crystallography . The presence of substituents on the imidazole ring can influence the electronic distribution and steric arrangement, which can be analyzed using quantum chemical calculations . For 2,5-Diiodo-1-methylimidazole, similar analytical techniques would be employed to determine the precise molecular structure and to understand the influence of the iodine and methyl substituents on the ring system.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, cycloaddition, and alkylation. For example, 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline underwent 1,3-dipolar cycloaddition with nitrones , while 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was subjected to nitration, bromination, sulfonation, formylation, and acylation . These reactions demonstrate the reactivity of the imidazole ring and suggest that 2,5-Diiodo-1-methylimidazole could also participate in similar transformations, with the iodine atoms potentially acting as ortho/para-directing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For instance, the thermolysis studies of nitroimidazoles revealed exothermic decomposition with specific activation energies . The presence of electron-withdrawing groups like iodine in 2,5-Diiodo-1-methylimidazole would likely affect its thermal stability and reactivity. Additionally, the sensitivity data of nitroimidazoles indicated their potential as low-vulnerability materials , suggesting that the physical properties of 2,5-Diiodo-1-methylimidazole could also be of interest in materials science.

Scientific Research Applications

  • DNA Binding and Recognition

    • The designed peptide 1-methylimidazole-2-carboxamide netropsin binds specifically to certain DNA sequences. This compound forms a 2:1 complex with DNA, revealing a unique antiparallel dimer structure in the minor groove of DNA. This finding is significant as it demonstrates a novel DNA binding motif for synthetic peptides, which could have implications in genetic research and drug design (Mrksich et al., 1992).
  • Chemical Synthesis and Characterization

    • Research on 1-methyl-2,4,5-triiodoimidazole, closely related to 2,5-Diiodo-1-methylimidazole, demonstrated its utility in producing various intermediate derivatives through nitration. These compounds have potential applications in developing high-energy materials and might be useful in agent defeat weapons (Lian et al., 2020).
  • Quantum-Chemical Investigation

    • A study examined the reaction mechanism between 2-methylimidazole and 1,7-diiodo-2,2,6,6-tetramethyl-2,6-disilaheptane. This research provided insights into the thermodynamic and kinetic characteristics of the formation of new organosilicon structures. Such investigations are important for understanding and improving chemical synthesis processes (Shagun et al., 2017).
  • Antimicrobial Applications

    • A study synthesized a series of imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid, and tested them for antimicrobial activity. Some of these compounds showed potent bioactivity against pathogenic fungi and bacteria, suggesting potential applications in developing new antimicrobial agents (Dahiya, 2008).
  • Copper Corrosion Inhibition

    • Imidazole derivatives, including compounds related to 2,5-Diiodo-1-methylimidazole, have been studied for their efficiency in inhibiting copper corrosion. These studies revealed that certain imidazole derivatives can act as effective corrosion inhibitors, which is valuable for various industrial applications (Gašparac et al., 2000).

Safety and Hazards

2,5-Diiodo-1-methylimidazole may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-diiodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYKHAFVWJNSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319574
Record name 2,5-Diiodo-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86026-81-5
Record name 86026-81-5
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Record name 2,5-Diiodo-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diiodo-1-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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